Thiomorpholin-3-ylmethanol
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Overview
Description
Thiomorpholin-3-ylmethanol is a heterocyclic compound with the molecular formula C5H11NOS. It is a useful research chemical and is often utilized in various scientific studies due to its unique chemical properties .
Mechanism of Action
Target of Action
Thiomorpholin-3-ylmethanol, also known as Elzasonan , primarily targets the Serotonin 1 receptors , specifically the 5-HT1B and 5-HT1D receptors . These receptors play a crucial role in the serotonergic system, which is involved in various physiological processes such as mood regulation, sleep, and appetite.
Mode of Action
This compound acts as an antagonist for the 5-HT1B and 5-HT1D receptors . By blocking these receptors, it enhances serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex . This results in antidepressant effects .
Result of Action
This compound’s action results in enhanced serotonergic signaling, particularly in limbic regions of the brain such as the hippocampus and prefrontal cortex . This is thought to contribute to its antidepressant effects . In addition, it has been shown to have selective cytotoxic action in tumor cells, suggesting potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholin-3-ylmethanol can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with formaldehyde under controlled conditions. This reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiomorpholine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Scientific Research Applications
Thiomorpholin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxymethyltetrahydro-1,4-thiazine
- 3-Thiomorpholinemethanol
- Perhydro-1,4-thiazin-3-yl-methanol
Uniqueness
Thiomorpholin-3-ylmethanol is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its utility in diverse research applications make it a valuable compound in scientific studies .
Properties
IUPAC Name |
thiomorpholin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFNPNPWOIRFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545332 |
Source
|
Record name | (Thiomorpholin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58729-32-1 |
Source
|
Record name | (Thiomorpholin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiomorpholin-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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